3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethyl-1H-pyrazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-5-6(9)8-4-3-7-5;/h3-4H,2H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOELHURFMWZJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CNC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride typically involves the reaction of ethylamine with dihydropyrazinone derivatives. One common method includes the cyclization of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrazinone ring . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of microwave irradiation to accelerate the reaction, reducing the overall reaction time to less than 30 minutes . The process is designed to be high-yielding and operationally straightforward, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrazinone derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazinone derivatives, which can have different functional groups attached to the pyrazinone ring .
Scientific Research Applications
3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride involves its interaction with specific molecular targets. It has been found to bind to opioid receptors, exhibiting selective and long-acting opioid mimetic properties . The compound’s structure allows it to interact with these receptors, leading to potential analgesic effects.
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The ethyl-substituted dihydropyrazinone lacks fused aromatic systems (e.g., indole in Molindone) but shares a core with 6-bromo-3-chloro-dihydropyrazinone, highlighting the impact of halogen vs. alkyl substituents on reactivity and solubility . CDD-0102A replaces the dihydropyrazinone with a pyrimidine-oxadiazole scaffold, enabling distinct receptor interactions .
Synthetic Routes: Alkylation (e.g., iodomethane in ) is common for introducing substituents to dihydropyrazinones and indoles . Molindone’s synthesis requires indole ring formation followed by dihydropyrazinone functionalization, a more complex process compared to simpler alkylation .
Pharmacological Relevance :
- Molindone hydrochloride is clinically validated for schizophrenia, whereas This compound is primarily a synthetic intermediate.
- Halogenated derivatives (e.g., 6-bromo-3-chloro) are favored in medicinal chemistry for their enhanced binding to biological targets .
Notes and Limitations
Data Gaps: Direct pharmacological data for this compound are absent in the provided evidence.
Synthetic Challenges : The compound’s ethyl group may reduce electrophilicity compared to halogenated derivatives, affecting reactivity in further functionalization .
Contradictions in Evidence: describes Molindone as a dihydropyrazinone derivative but includes additional fused indole and morpholine groups, complicating direct comparisons .
Solubility and Stability : Hydrochloride salts generally improve water solubility (e.g., Molindone: 15 mg/mL ), but this property is unreported for the target compound.
Biological Activity
3-Ethyl-1,2-dihydropyrazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 191.72 g/mol. The compound features a dihydropyrazinone structure, which is known for its versatility in biological applications.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related dihydropyridones have shown promising activity against SARS-CoV-2, exhibiting effective inhibition at low micromolar concentrations (EC50 values ranging from 0.84 to 4 μM) in various cell lines . This suggests that this compound may also possess similar antiviral properties.
Neuroprotective Effects
Preliminary investigations indicate that derivatives of dihydropyrazinones can exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis . These compounds may modulate neurotransmitter systems, thereby providing potential therapeutic benefits in treating neurological disorders.
Antiandrogen Activity
A library of related compounds has been synthesized and evaluated for antiandrogen activity against prostate cancer cell lines (LNCaP). Some derivatives demonstrated significant inhibition of androgen receptor-mediated transcription, suggesting that this compound may also contribute to this biological activity .
The mechanisms through which this compound exerts its biological effects likely involve modulation of specific receptors and pathways:
- Antiviral Mechanism : The compound may inhibit viral replication by interfering with viral entry or replication processes within host cells.
- Neuroprotective Mechanism : It may protect neurons by reducing oxidative stress and modulating inflammatory responses.
- Antiandrogen Mechanism : The compound could act as a competitive antagonist at the androgen receptor, inhibiting its activation by endogenous hormones.
Case Studies and Research Findings
Q & A
Q. How does this compound compare structurally and functionally to analogs like 3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride?
- Methodological Answer : Comparative studies should assess:
- Lipophilicity : Calculate LogP differences (CLogP or experimental shake-flask).
- Bioactivity : Parallel SAR studies (e.g., IC₅₀ in enzyme assays).
- Solubility : Use nephelometry in PBS (pH 7.4). Morpholine derivatives often show enhanced solubility but reduced BBB penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
